molecular formula C20H15N3O5S B2614234 N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 892843-07-1

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2614234
CAS No.: 892843-07-1
M. Wt: 409.42
InChI Key: SUUMTEGRUQODNL-UHFFFAOYSA-N
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Description

N-{10,13-dioxa-4-thia-6-azatricyclo[7400^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound with a unique structure that includes multiple heteroatoms and fused ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic synthesis. The key steps include the formation of the tricyclic core, introduction of the heteroatoms, and subsequent functionalization to attach the benzamide moiety. Common reagents used in these steps include various organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Reduction of specific functional groups to alter the compound’s properties.

    Substitution: Replacement of certain atoms or groups with different substituents to modify the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups that enhance the compound’s activity.

Scientific Research Applications

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s bioactivity. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide: Unique due to its specific tricyclic structure and functional groups.

    Other Tricyclic Compounds: Similar in having fused ring systems but may differ in the types and positions of heteroatoms and functional groups.

Uniqueness

The uniqueness of N-{10,13-dioxa-4-thia-6-azatricyclo[7400^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide lies in its specific combination of heteroatoms and functional groups, which confer distinct chemical and biological properties

Biological Activity

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound with notable biological activity due to its unique structural features. This article explores its synthesis, biological mechanisms, and potential applications.

Structural Characteristics

The compound features a tricyclic framework integrated with dioxane and thiazole moieties, contributing to its potential biological activities. Its molecular formula is C19H18N2O4SC_{19}H_{18}N_{2}O_{4}S with a molecular weight of approximately 370.42 g/mol. The presence of the benzamide group enhances solubility and biological interaction potential.

Property Value
Molecular FormulaC₁₉H₁₈N₂O₄S
Molecular Weight370.42 g/mol
CAS Number892855-05-9

Synthesis

The synthesis of this compound typically involves multiple steps that require careful control of reaction conditions to maximize yield and purity. Common reagents used in the synthesis include hydrogen peroxide for oxidation and sodium borohydride for reduction.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity significantly. This interaction can lead to alterations in various cellular pathways, resulting in observable biological effects such as:

  • Enzyme inhibition or activation
  • Receptor modulation
  • Influence on cellular signaling pathways

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro tests showed that the compound exhibited significant antiproliferative effects against various cancer cell lines.

Case Study: Oral Cancer Cells

In a study examining the effects on oral cancer cells (Ca9-22 and CAL 27), the compound was found to induce apoptosis more effectively than conventional treatments alone:

Treatment Cell Viability (%)
Control59.0
X-ray/SK232.0
X-ray/SK2 + Compound46.1

This study demonstrated that the combined treatment led to higher levels of reactive oxygen species (ROS) generation and mitochondrial membrane potential (MMP) depletion compared to controls.

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is also crucial to assess its safety profile. Preliminary toxicity assessments indicate that the compound exhibits lower cytotoxicity towards normal cells compared to cancer cells, suggesting a favorable therapeutic index.

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5S/c24-17-4-5-18(25)23(17)12-3-1-2-11(8-12)19(26)22-20-21-13-9-14-15(10-16(13)29-20)28-7-6-27-14/h1-3,8-10H,4-7H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUMTEGRUQODNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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